molecular formula C14H10N4O2 B11006889 N-(4-hydroxyquinazolin-6-yl)pyridine-2-carboxamide

N-(4-hydroxyquinazolin-6-yl)pyridine-2-carboxamide

Cat. No.: B11006889
M. Wt: 266.25 g/mol
InChI Key: CCBCWMTWQVYOJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxyquinazolin-6-yl)pyridine-2-carboxamide is a compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone moiety linked to a pyridine carboxamide group, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyquinazolin-6-yl)pyridine-2-carboxamide typically involves the condensation of 4-hydroxyquinazoline with pyridine-2-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the quinazoline and pyridine moieties . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyquinazolin-6-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinazoline ring can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with different functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-hydroxyquinazolin-6-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with cellular receptors and signaling pathways, modulating various biological processes such as cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-hydroxyquinazolin-6-yl)pyridine-2-carboxamide is unique due to its specific structural features, such as the presence of both quinazolinone and pyridine moieties. This unique structure contributes to its diverse biological activities and potential therapeutic applications. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C14H10N4O2

Molecular Weight

266.25 g/mol

IUPAC Name

N-(4-oxo-3H-quinazolin-6-yl)pyridine-2-carboxamide

InChI

InChI=1S/C14H10N4O2/c19-13-10-7-9(4-5-11(10)16-8-17-13)18-14(20)12-3-1-2-6-15-12/h1-8H,(H,18,20)(H,16,17,19)

InChI Key

CCBCWMTWQVYOJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC3=C(C=C2)N=CNC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.